REACTION_CXSMILES
|
[C:1]1(=O)[C:12]2[C:4](=[CH:5][C:6]3[CH2:7][CH2:8][CH2:9][C:10]=3[CH:11]=2)[CH2:3][CH2:2]1.C([Li])CCC.CCCCCC.[NH4+].[Cl-]>C(O)(C)C>[CH2:7]1[C:6]2[C:10](=[CH:11][C:12]3[CH2:1][CH:2]=[CH:3][C:4]=3[CH:5]=2)[CH2:9][CH2:8]1 |f:3.4|
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=3CCCC3C=C12)=O
|
Name
|
p-toluenesulfonyl hydrazide
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed by 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
Precipitate was filtered
|
Type
|
WASH
|
Details
|
washed by MeOH
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
Suspension of obtained hydrazone in 250 ml abs
|
Type
|
TEMPERATURE
|
Details
|
Et2O was cooled to −70° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to r.t.
|
Type
|
TEMPERATURE
|
Details
|
refluxed until gas evolution
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
WASH
|
Details
|
washed by water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted by hot hexane
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after evaporation 9.1 g of solid product (81%)
|
Name
|
|
Type
|
|
Smiles
|
C1CCC2=CC=3CC=CC3C=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |